![molecular formula C12H22BrNO3 B8561081 Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate](/img/structure/B8561081.png)
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a bromine atom, a t-butoxycarbonylamino group, and a methyl group attached to a hexanone backbone. Its stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
The synthesis of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a t-butoxycarbonyl (Boc) group. The protected amino compound is then subjected to bromination, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Chemical Reactions Analysis
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, the compound can be oxidized to introduce additional functional groups.
Deprotection: The t-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in diabetes treatment.
Biological Studies: The compound is used in the study of enzyme inhibitors and their mechanisms of action.
Industrial Chemistry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound’s bromine and Boc groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate include:
(3S)-1-bromo-3-(t-butoxycarbonylamino)-4-phenylbutanoate: This compound has a phenyl group instead of a methyl group, which affects its reactivity and applications.
(3S)-1-bromo-3-(t-butoxycarbonylamino)-2-hydroxy-5-methylhexanoate: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, influencing its chemical behavior.
Properties
Molecular Formula |
C12H22BrNO3 |
|---|---|
Molecular Weight |
308.21 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22BrNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
SUVXZTLARLVLOJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


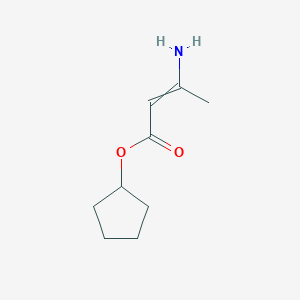
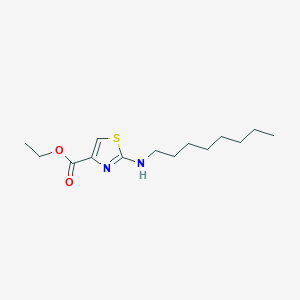
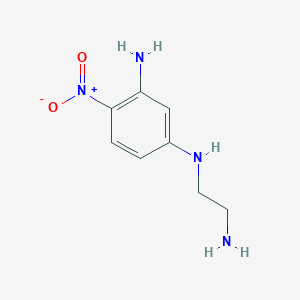
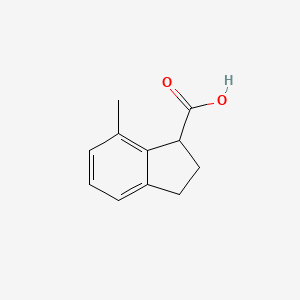
![3-[3-(Dimethylamino)phenyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B8561024.png)
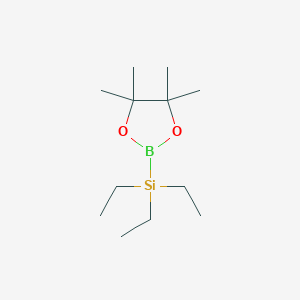
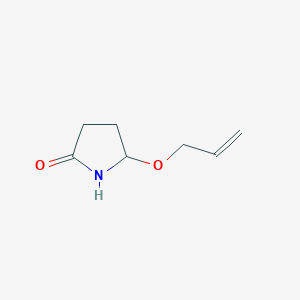
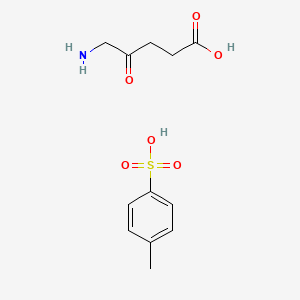
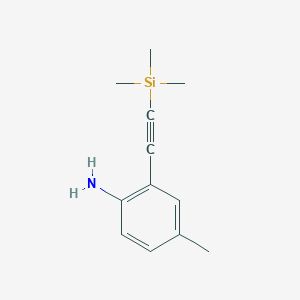
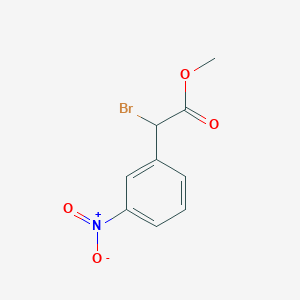
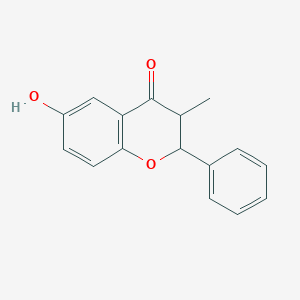
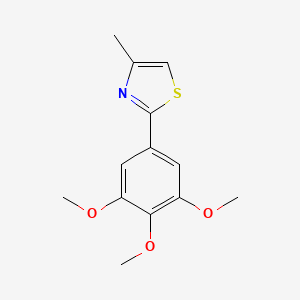
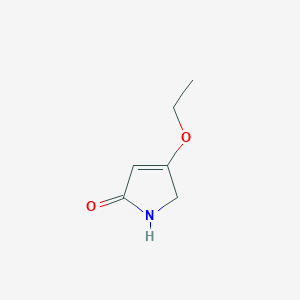
![Ethyl 9-oxo-11,12,13,13a-tetrahydro-9H-benzo[e]imidazo[5,1-c]pyrrolo[1,2-a][1,4]diazepine-1-carboxylate](/img/structure/B8561105.png)
